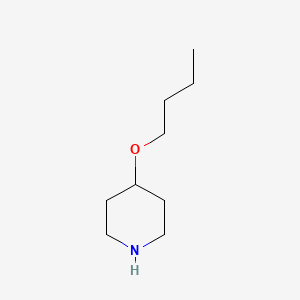
4-ブトキシピペリジン
概要
説明
4-Butoxypiperidine is a chemical compound with the molecular formula C₉H₁₉NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a butoxy group attached to the fourth carbon of the piperidine ring.
科学的研究の応用
4-Butoxypiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
将来の方向性
While specific future directions for 4-Butoxypiperidine are not mentioned in the available resources, it’s worth noting that the field of therapeutic peptides, which includes compounds like 4-Butoxypiperidine, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas in drug discovery, with remarkable achievements resulting in the approval of more than 80 peptide drugs worldwide .
作用機序
Target of Action
This compound is a derivative of piperidine , a class of compounds known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels.
Mode of Action
Piperidine derivatives can have diverse modes of action depending on their specific chemical structure and the biological target they interact with . They may act as agonists, antagonists, or modulators of their target proteins, leading to a variety of physiological effects.
Pharmacokinetics
The physicochemical properties of a compound, including its molecular weight, lipophilicity, and chemical stability, can provide some insights into its likely pharmacokinetic properties . For example, 4-Butoxypiperidine, with a molecular weight of 157.26 , falls within the range generally considered favorable for oral absorption.
生化学分析
Biochemical Properties
4-Butoxypiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, 4-Butoxypiperidine can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-Butoxypiperidine on various cell types and cellular processes are profound. In neuronal cells, it has been shown to affect neurotransmitter release and uptake, thereby influencing synaptic transmission and neural communication . In hepatocytes, 4-Butoxypiperidine can alter gene expression related to detoxification processes, impacting cellular metabolism and the overall metabolic state of the cell . Furthermore, it has been found to modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-Butoxypiperidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can result in altered metabolic rates of various substrates. Additionally, 4-Butoxypiperidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butoxypiperidine have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to 4-Butoxypiperidine can lead to adaptive changes in cellular function, such as upregulation of detoxification enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Butoxypiperidine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory in rodents, likely due to its impact on neurotransmitter systems . At higher doses, it can induce toxic effects, such as liver damage and neurotoxicity . These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
4-Butoxypiperidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized by cytochrome P450 enzymes into various metabolites, which are then further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . These metabolic processes are essential for the compound’s detoxification and excretion from the body. Additionally, 4-Butoxypiperidine can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 4-Butoxypiperidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with specific transporters and binding proteins, facilitating its movement within the cellular environment . The compound’s distribution is influenced by its affinity for different tissues, with higher accumulation observed in the liver and brain .
Subcellular Localization
The subcellular localization of 4-Butoxypiperidine is critical for its activity and function. It has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular targeting is essential for its role in modulating cellular metabolism and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxypiperidine typically involves the reaction of piperidine with butyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the butyl bromide, resulting in the formation of 4-Butoxypiperidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of 4-Butoxypiperidine can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Butoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .
類似化合物との比較
4-Butoxypiperidine can be compared with other piperidine derivatives, such as:
4-Methoxypiperidine: Similar structure but with a methoxy group instead of a butoxy group.
4-Ethoxypiperidine: Features an ethoxy group, making it less bulky than 4-Butoxypiperidine.
4-Propoxypiperidine: Contains a propoxy group, offering intermediate properties between ethoxy and butoxy derivatives.
These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and applications .
特性
IUPAC Name |
4-butoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPJZKQGJWZWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626078 | |
| Record name | 4-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88536-10-1 | |
| Record name | 4-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
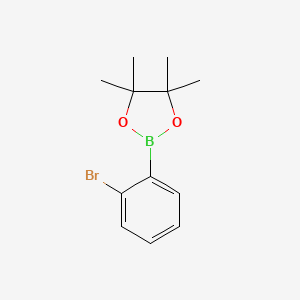
![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)


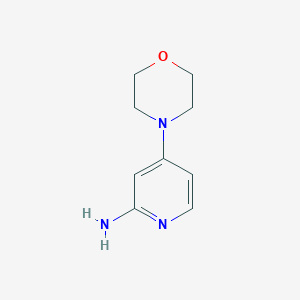

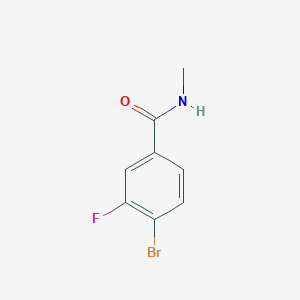

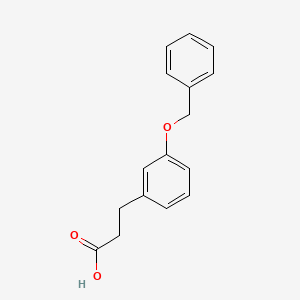

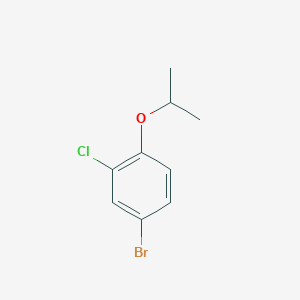

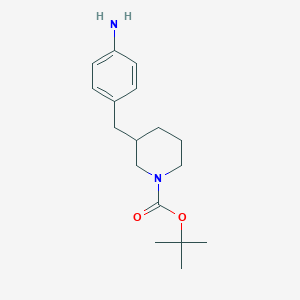
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
